2-Isopropoxyisonicotinic acid
Overview
Description
2-Isopropoxyisonicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of a compound like 2-Isopropoxyisonicotinic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques provide information about the compound’s atomic configuration, bond lengths and angles, and other structural features.Chemical Reactions Analysis
The chemical reactions involving 2-Isopropoxyisonicotinic acid would depend on the conditions and reactants present. As a carboxylic acid derivative, it could participate in various reactions such as esterification, decarboxylation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Isopropoxyisonicotinic acid can be analyzed using various techniques. These properties, such as solubility, melting point, boiling point, and reactivity, can be influenced by factors like molecular structure and environmental conditions .Scientific Research Applications
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Organic Synthesis, Nanotechnology, and Polymers
- Carboxylic acids, to which “2-Isopropoxyisonicotinic acid” belongs, are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
- They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
- In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure .
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Plant Disease Control
- Isonicotinic acid and its derivatives have been studied for their potential in agriculture, specifically in the protection of plants against diseases .
- The strategy is based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
- Tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
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Pharmaceutical Applications
- Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Some derivatives have proven effective against Alzheimer’s disease .
- Nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood .
- Despite these benefits, unwanted side effects have limited its use .
- Recently, the niacin receptor protein was discovered, which gave a clear picture of it mechanics and action of vitamins in living organisms .
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Agriculture and Plant Disease Control
- Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied for their potential in agriculture, specifically in the protection of plants against diseases .
- The strategy is based on activating the plant’s natural defenses .
- The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
- Tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
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Industrial Applications
- On an industrial scale, 90% of Nicotinic Acid (NA) is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .
- The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
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Microbial Acid Tolerance
- Microorganisms encounter acid stress during multiple bioprocesses .
- Microbial species have developed a variety of resistance mechanisms to mitigate the damage caused by acidic environments .
- These mechanisms include the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .
- The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
- The combination of systems and synthetic biology technologies offers new and wide prospects for the industrial applications of microbial acid tolerance mechanisms .
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Acid-Base Equilibria
- Acid-base reactions pervade every aspect of industrial, physiological, and environmental chemistry .
- Many chemical processes are quite sensitive to the pH; the extent of the reaction, its rate, and even the nature of the products can be altered if the pH is allowed to change .
- Buffer solutions and the buffering effect they produce are extremely important in many practical applications of chemistry .
- In the field of plant health protection, prophylaxis is much more effective and profitable than combating the consequences of pathogen infections .
Safety And Hazards
2-Isopropoxyisonicotinic acid is used as a laboratory chemical. The safety data sheet indicates that it has certain hazards associated with it. It is classified under acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .
properties
IUPAC Name |
2-propan-2-yloxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKDRXHGHKKQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590783 | |
Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxyisonicotinic acid | |
CAS RN |
862507-33-3 | |
Record name | 2-(1-Methylethoxy)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862507-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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